7-Methoxy-4-methyl-8-nitro-2h-chromen-2-one
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Overview
Description
7-Methoxy-4-methyl-8-nitro-2H-chromen-2-one is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.19 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-8-nitro-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts. For instance, the reaction of 7-hydroxy-4-methylcoumarin with methoxy and nitro substituents under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-methyl-8-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products:
- Reduction of the nitro group yields 7-methoxy-4-methyl-8-amino-2H-chromen-2-one.
- Substitution reactions can produce various derivatives depending on the substituents introduced .
Scientific Research Applications
7-Methoxy-4-methyl-8-nitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methyl-8-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as antimicrobial activity. The chromenone core can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the methoxy and nitro groups, making it less reactive.
4-Methylumbelliferone: Similar structure but without the nitro group, used as a fluorescent probe.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and biological activities .
Properties
CAS No. |
66611-99-2 |
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Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
7-methoxy-4-methyl-8-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-6-5-9(13)17-11-7(6)3-4-8(16-2)10(11)12(14)15/h3-5H,1-2H3 |
InChI Key |
RNDCIKCLBJMGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
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